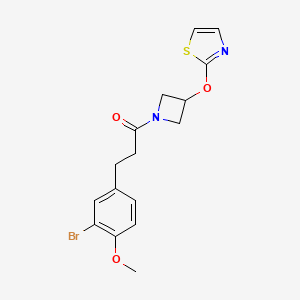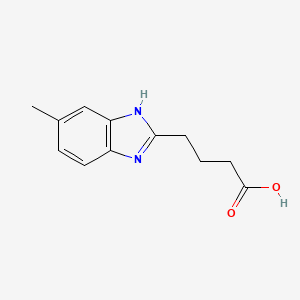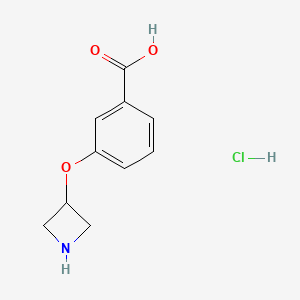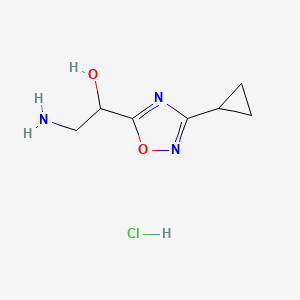
N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound that likely contains a thiazole moiety linked to a cyclopropane carboxamide structure. The presence of a 4-ethylphenylamino group suggests aromatic character and potential for varied chemical interactions due to the amino and oxoethyl substituents.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been demonstrated in the literature. For instance, derivatives of cyclopropane dicarboxylic acid with thiadiazole and triazole moieties have been synthesized by reacting cyclopropane dicarboxylic acid with thiosemicarbazide and phosphorous oxychloride, followed by ring closure in an alkaline medium to yield various derivatives . Similarly, N-(2,2,2-trichloro-1-(3-(3-mercapto-4H-1,2,4-triazol-4-yl)thioureido)ethyl) carboxamides were synthesized and then cyclized under the influence of HgO in boiling glacial acetic acid to form N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the compound would be expected to exhibit a planar thiazole ring, which is known for its stability and aromaticity. The cyclopropane carboxamide moiety would introduce strain into the molecule due to the cyclopropane ring's inherent angle strain. The ethylphenylamino group would add a degree of flexibility and potential for π-π interactions due to the aromatic phenyl ring .
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo a variety of chemical reactions. The presence of amino groups can lead to nucleophilic substitution reactions, while the thiazole ring can participate in electrophilic substitution due to its aromatic nature. The carboxamide group could be involved in condensation reactions or hydrolysis under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would likely include moderate solubility in polar organic solvents due to the presence of both polar (carboxamide) and nonpolar (ethylphenyl) groups. The compound's melting point could be influenced by the rigidity of the cyclopropane ring and the planarity of the thiazole ring. The compound's stability and reactivity would be determined by the presence of the strained cyclopropane ring and the electron-withdrawing effects of the carboxamide group .
Relevant Case Studies
While the specific compound has not been directly studied, related compounds have been evaluated for their antitumor activities. For example, heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide were synthesized and showed high inhibitory effects on various human cancer cell lines, indicating the potential for antitumor applications of similar compounds . This suggests that the compound could also be of interest in the field of medicinal chemistry for its potential biological activities.
科学的研究の応用
Synthesis and Chemical Properties
Thiazoline-4-carboxylates Synthesis : A study by Nötzel et al. (2001) demonstrated the synthesis of thiazoline-4-carboxylates, which are cysteine derivatives with cyclopropyl groups, similar to the structure of the compound . These derivatives were synthesized using thiocarboxamides under basic conditions and could be hydrolyzed to amino acid hydrochloride salts (Nötzel, Labahn, Es-Sayed, & Meijere, 2001).
Antiallergy Agents Synthesis : Hargrave, Hess, and Oliver (1983) explored the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives, which showed significant antiallergy activity. These compounds are structurally related to N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide (Hargrave, Hess, & Oliver, 1983).
Pharmacological Applications
Anticancer Activity : A study by Ravinaik et al. (2021) investigated N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which showed moderate to excellent anticancer activity against various cancer cell lines. This research suggests the potential of thiazole derivatives in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial and Antioxidant Studies : Raghavendra et al. (2016) synthesized compounds including ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, which showed notable antimicrobial and antioxidant activities. These findings indicate the potential of such compounds in developing new antimicrobial agents (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Biochemical Studies
Thiazole Derivatives Synthesis : The study by Kumar, Parameshwarappa, and Ila (2013) reported the efficient synthesis of thiazole derivatives through chemoselective thionation-cyclization of enamides. This research contributes to the understanding of thiazole chemistry, which is relevant to the compound of interest (Kumar, Parameshwarappa, & Ila, 2013).
Antibacterial and Antifungal Activities : Ameen and Qasir (2017) synthesized new derivatives of 1, 3, 4-thiadiazole, which exhibited antibacterial and antifungal activities. This indicates the potential use of thiazole derivatives in treating microbial infections (Ameen & Qasir, 2017).
特性
IUPAC Name |
N-[4-[2-(4-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-2-11-3-7-13(8-4-11)18-15(21)9-14-10-23-17(19-14)20-16(22)12-5-6-12/h3-4,7-8,10,12H,2,5-6,9H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCOYEMNCUBWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B3013159.png)

![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B3013161.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-4-yl)methanone](/img/structure/B3013162.png)
![N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3013166.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3013168.png)




![2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B3013175.png)